

Spectroscopic Profile of 2-(4-Methoxybenzylamino)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(4-Methoxybenzylamino)pyridine**

Cat. No.: **B147247**

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-(4-Methoxybenzylamino)pyridine** (CAS No: 52818-63-0). The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for **2-(4-Methoxybenzylamino)pyridine**, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra were acquired in deuterated chloroform (CDCl_3), and chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ^1H NMR Spectroscopic Data for **2-(4-Methoxybenzylamino)pyridine**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
8.08	ddd	1H	5.2, 2.0, 0.8	Pyridine H-6
7.40	ddd	1H	8.4, 7.2, 2.0	Pyridine H-4
7.27	d	2H	8.4	Methoxybenzyl Ar-H
6.86	d	2H	8.4	Methoxybenzyl Ar-H
6.56	ddd	1H	7.2, 5.2, 0.8	Pyridine H-5
6.38	dt	1H	8.4, 0.8	Pyridine H-3
5.01	br s	1H	-	NH
4.42	d	2H	5.6	CH ₂
3.79	s	3H	-	OCH ₃

Table 2: ¹³C NMR Spectroscopic Data for **2-(4-Methoxybenzylamino)pyridine**

Chemical Shift (δ , ppm)	Assignment
158.8	Methoxybenzyl C-O
158.3	Pyridine C-2
148.1	Pyridine C-6
137.5	Pyridine C-4
131.5	Methoxybenzyl C-ipso
128.8	Methoxybenzyl Ar-CH
114.0	Methoxybenzyl Ar-CH
112.9	Pyridine C-5
107.2	Pyridine C-3
55.3	OCH ₃
47.9	CH ₂

Infrared (IR) Spectroscopy

The following table outlines the expected characteristic absorption bands for **2-(4-Methoxybenzylamino)pyridine**, based on its functional groups. The spectrum is typically acquired using a potassium bromide (KBr) pellet.

Table 3: Characteristic IR Absorption Bands for **2-(4-Methoxybenzylamino)pyridine**

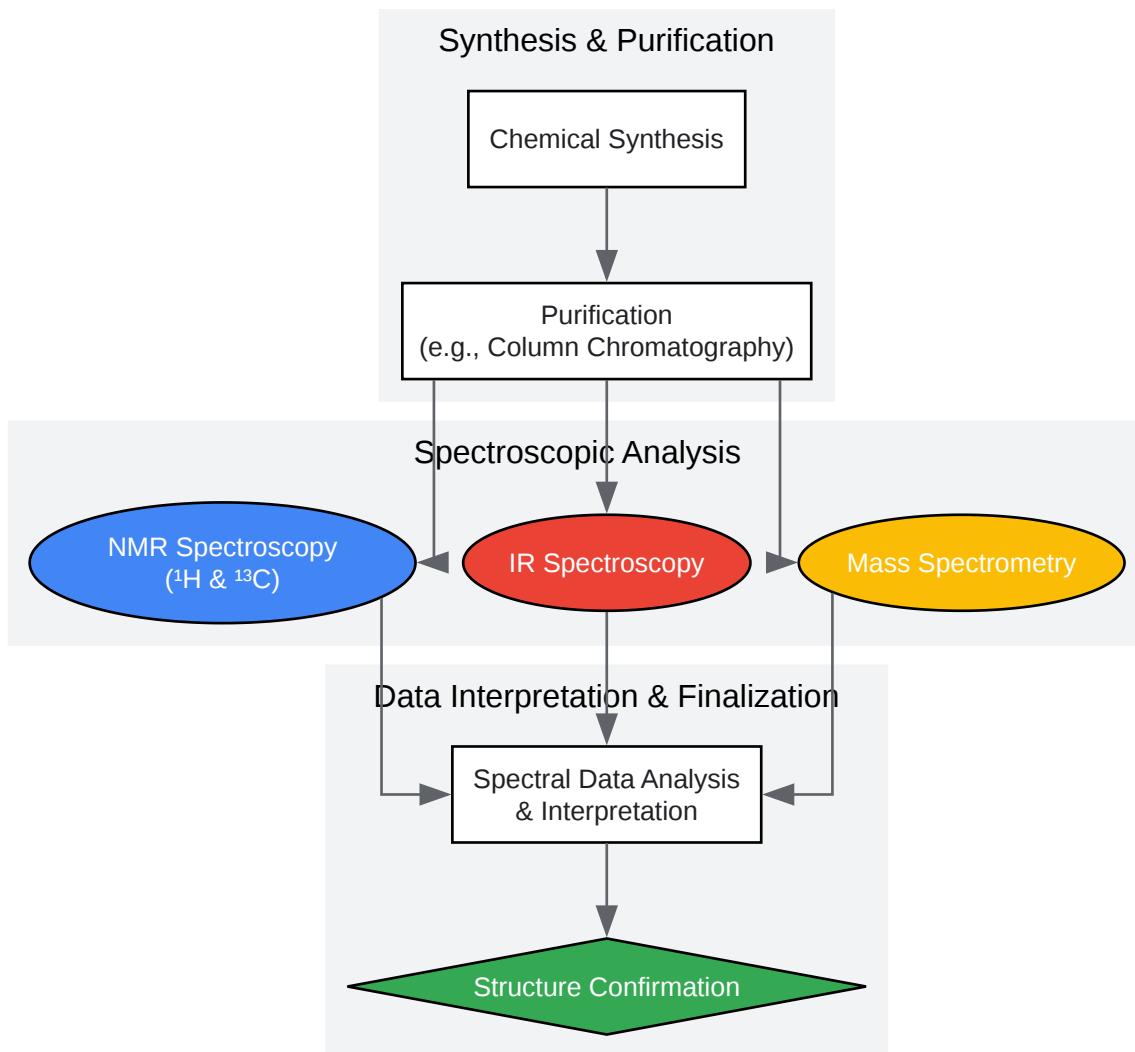
Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3250	Medium, Sharp	N-H Stretch (Secondary Amine)
3100-3000	Medium	Aromatic C-H Stretch
2950-2850	Medium	Aliphatic C-H Stretch (CH ₂ and OCH ₃)
1610-1580	Strong	C=C and C=N Ring Stretching (Pyridine)
1510-1480	Strong	Aromatic C=C Stretching (Methoxybenzyl)
1245	Strong	Asymmetric C-O-C Stretch (Aryl Ether)
1175	Medium	In-plane C-H Bending
1030	Medium	Symmetric C-O-C Stretch (Aryl Ether)
820	Strong	para-disubstituted Benzene C-H Out-of-plane Bend

Mass Spectrometry (MS)

Mass spectrometry data is typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI). The molecular weight of **2-(4-Methoxybenzylamino)pyridine** is 214.26 g/mol .[\[1\]](#)

Table 4: Expected Mass Spectrometry Fragmentation Data for **2-(4-Methoxybenzylamino)pyridine**

m/z	Proposed Fragment	Notes
214	$[M]^+$	Molecular Ion
121	$[C_8H_9O]^+$	4-Methoxybenzyl cation (likely the base peak due to benzylic cleavage)
94	$[C_5H_6N_2]^+$	2-Aminopyridine radical cation
93	$[C_5H_5N_2]^+$	Loss of a hydrogen from the 2-aminopyridine fragment
78	$[C_5H_4N]^+$	Pyridyl cation from further fragmentation


Experimental Protocols & Workflows

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of a synthesized compound like **2-(4-Methoxybenzylamino)pyridine** is illustrated below.

General Workflow for Spectroscopic Characterization

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis, Purification, and Spectroscopic Analysis.

¹H and ¹³C NMR Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of **2-(4-Methoxybenzylamino)pyridine** was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution was transferred to a 5 mm NMR tube.

- ^1H NMR Acquisition: A standard one-pulse sequence was used. Key parameters included a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A standard proton-decoupled pulse sequence was employed. Typical parameters included a spectral width of ~220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) to compensate for the low natural abundance of the ^{13}C isotope.
- Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H NMR) or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Sample Preparation (KBr Pellet Method): A small amount of the sample (1-2 mg) was finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The homogenous mixture was then compressed in a pellet die under high pressure (approximately 8-10 tons) to form a thin, transparent pellet.
- Acquisition: The KBr pellet was placed in a sample holder in the IR beam path. The spectrum was recorded over a typical range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of a pure KBr pellet was also recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting interferogram was Fourier transformed to produce the final infrared spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm^{-1}).

Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer, typically with an Electron Ionization (EI) source.
- Sample Preparation: A dilute solution of the sample was prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100

µg/mL.

- **Gas Chromatography:** A small volume (typically 1 µL) of the sample solution was injected into the GC inlet. The separation was performed on a capillary column (e.g., a non-polar DB-5 or similar). The oven temperature was programmed to ramp from a low initial temperature to a final high temperature to ensure elution of the compound. Helium was typically used as the carrier gas.
- **Mass Spectrometry:** As the compound eluted from the GC column, it entered the ion source of the mass spectrometer. The molecules were ionized by electron impact (typically at 70 eV). The resulting ions (molecular ion and fragment ions) were separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.
- **Data Processing:** The data system generates a total ion chromatogram (TIC) and a mass spectrum for the chromatographic peak corresponding to the analyte. The mass spectrum is plotted as relative intensity versus m/z.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(4-Methoxybenzyl)pyridin-2-amine | C13H14N2O | CID 97452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-(4-Methoxybenzylamino)pyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147247#spectroscopic-data-for-2-4-methoxybenzylamino-pyridine-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com